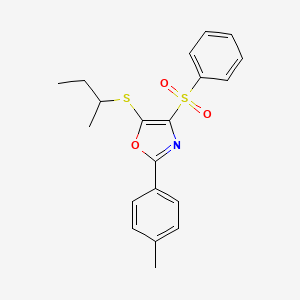

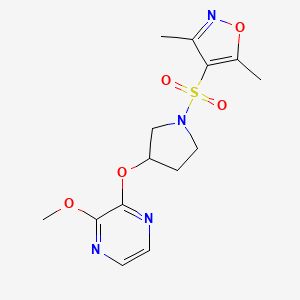

5-(Sec-butylthio)-4-(phenylsulfonyl)-2-(p-tolyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

General Synthesis Methods for 2,5-Disubstituted-1,3-Oxazoles

The development of methods for preparing 2,5-disubstituted-1,3-oxazoles has shown significant utility in synthetic chemistry. A notable approach involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to generate a reactive C-5 carbanion. This intermediate reacts with various electrophiles, including aldehydes and ketones, to afford 5-iodo- and 5-tri-n-butylstannyl oxazoles, which are precursors for cross-coupling reactions. The subsequent nucleophilic displacement of the 2-phenylsulfonyl group provides a versatile pathway for synthesizing 2,5-disubstituted-1,3-oxazoles, highlighting the chemical flexibility and synthetic importance of the oxazole scaffold (Williams & Fu, 2010).

Synthesis and Characterization of Oxazole-based Compounds

A study focused on the synthesis, characterization, and cytotoxicity evaluation of new heterocyclic compounds with the oxazole ring, containing the 4-(phenylsulfonyl)phenyl moiety, emphasizes the role of oxazole derivatives in medicinal chemistry. These compounds were derived from phenylalanine, showcasing the integration of oxazole rings into complex molecules with potential therapeutic applications. Spectral methods and elemental analysis confirmed the structures of these novel compounds, while cytotoxicity assessments indicated their potential biological activity (Apostol et al., 2019).

Oxazole Derivatives in Anticancer Research

The exploration of 4-arylsulfonyl-1,3-oxazoles has extended into anticancer research, where novel series of these compounds were synthesized and evaluated for their anticancer activities against a wide range of cancer cell lines. A compound exhibiting high activity against specific CNS cancer cell lines highlighted the oxazole ring's potential as a core structure in developing new anticancer agents. This research underscores the oxazole derivatives' applicability in designing compounds with significant biological activities, including anticancer properties (Zyabrev et al., 2022).

Antimalarial and Potential COVID-19 Applications

N-(phenylsulfonyl)acetamide derivatives have been investigated for their reactivity and potential in antimalarial activity. These studies have expanded to explore their utility in addressing COVID-19, illustrating the broad applicability of sulfonamide-based compounds in therapeutic contexts beyond their initial targets. Computational calculations and molecular docking studies have provided insights into their mechanisms of action, highlighting the flexibility and potential of these compounds in drug discovery and development for emerging health challenges (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-5-butan-2-ylsulfanyl-2-(4-methylphenyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c1-4-15(3)25-20-19(26(22,23)17-8-6-5-7-9-17)21-18(24-20)16-12-10-14(2)11-13-16/h5-13,15H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHUIQGPSREHMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368794.png)

![N-Methyl-2-(2-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2368799.png)

![1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2368804.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2368806.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)

![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)

![6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368816.png)